molecular formula C7H4BrClN2O B2582104 5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1388057-23-5

5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2582104
CAS No.: 1388057-23-5
M. Wt: 247.48
InChI Key: KBTLCMJLOSQEDO-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that contains both bromine and chlorine atoms. It is a derivative of benzodiazole, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the bromination and chlorination of a benzodiazole precursor. One common method includes the reaction of 2-amino-5-bromo-6-chlorobenzamide with a suitable dehydrating agent under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-6-chloro-2,3-dihydro-1H-indole: This compound shares a similar structure but lacks the benzodiazole ring.

    5-chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzodiazol-2-one: This compound has a similar benzodiazole core but with different substituents.

Uniqueness

5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. Its specific substitution pattern and reactivity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-6-chloro-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTLCMJLOSQEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388057-23-5
Record name 5-bromo-6-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one
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